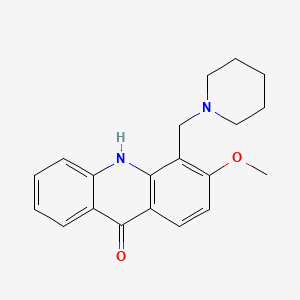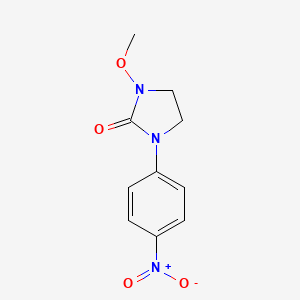
9-Acridanone, 3-methoxy-4-(piperidinomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridanone, 3-methoxy-4-(piperidinomethyl)-: is a chemical compound with the molecular formula C20H22N2O2. It is a derivative of acridanone, featuring a methoxy group at the 3-position and a piperidinomethyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridanone, 3-methoxy-4-(piperidinomethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with acridanone as the core structure.
Methoxylation: A methoxy group is introduced at the 3-position of the acridanone ring. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
9-Acridanone, 3-methoxy-4-(piperidinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy and piperidinomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Aplicaciones Científicas De Investigación
9-Acridanone, 3-methoxy-4-(piperidinomethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 9-Acridanone, 3-methoxy-4-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
9-Acridanone: The parent compound without the methoxy and piperidinomethyl groups.
3-Methoxy-9-acridanone: A derivative with only the methoxy group.
4-(Piperidinomethyl)-9-acridanone: A derivative with only the piperidinomethyl group.
Uniqueness
9-Acridanone, 3-methoxy-4-(piperidinomethyl)- is unique due to the presence of both the methoxy and piperidinomethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
58324-15-5 |
|---|---|
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-methoxy-4-(piperidin-1-ylmethyl)-10H-acridin-9-one |
InChI |
InChI=1S/C20H22N2O2/c1-24-18-10-9-15-19(16(18)13-22-11-5-2-6-12-22)21-17-8-4-3-7-14(17)20(15)23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H,21,23) |
Clave InChI |
LPWMWKXYHDHZBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)CN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)





![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)


![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)

